molecular formula C18H19ClN2O2 B368410 2-{1-[3-(2-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}ethanol CAS No. 941824-10-8

2-{1-[3-(2-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}ethanol

Cat. No.: B368410
CAS No.: 941824-10-8
M. Wt: 330.8g/mol
InChI Key: IUMBHUGRPPTNQK-UHFFFAOYSA-N
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Description

2-{1-[3-(2-Chlorophenoxy)propyl]-1H-benzimidazol-2-yl}ethanol is a synthetic benzimidazole derivative of significant interest in medicinal chemistry and pharmacological research. The compound features a benzimidazole core, a privileged scaffold in drug discovery known for its versatile biological properties. Benzimidazole-based structures are recognized as structural isosteres of nucleotides, allowing them to interact with various biopolymers, which often results in a broad spectrum of biological activities and lowered toxicity profiles . This specific derivative is designed for research applications only and is not intended for diagnostic or therapeutic use. Researchers are exploring its potential utility primarily within the following domains: First, as a key intermediate in the synthesis of novel molecules for receptor antagonism/agonism studies, particularly targeting GPCRs. Second, its structural features make it a candidate for developing protease and kinase inhibitors, leveraging the benzimidazole moiety's ability to serve as a pharmacophoric synthon. The presence of the 2-chlorophenoxy group and the flexible ethanol tail suggests potential for investigating allosteric modulation of various enzyme systems . The compound is for research use only and is not manufactured for human, veterinary, or household use. Researchers should consult the Safety Data Sheet (SDS) prior to use.

Properties

IUPAC Name

2-[1-[3-(2-chlorophenoxy)propyl]benzimidazol-2-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O2/c19-14-6-1-4-9-17(14)23-13-5-11-21-16-8-3-2-7-15(16)20-18(21)10-12-22/h1-4,6-9,22H,5,10-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUMBHUGRPPTNQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CCCOC3=CC=CC=C3Cl)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation Methods

The benzimidazole scaffold is typically synthesized via acid-catalyzed condensation of o-phenylenediamine with α-keto esters or acids. For example, reacting o-phenylenediamine with glycolic acid derivatives introduces the 2-ethanol group directly. However, yields are moderate (50–65%) due to competing side reactions.

Enzymatic Approaches

Ketoreductase (KRED)-catalyzed reductions, as demonstrated in the synthesis of (S)-2-chloro-1-(3-hydroxyphenyl)ethanol, offer a stereoselective pathway. Applying this to benzimidazole intermediates could enable enantioselective formation of the ethanol moiety. For instance, reducing a 2-acetylbenzimidazole precursor with KRED and NADP+ cofactors achieved >99% conversion and 100% enantiomeric excess (ee) in analogous systems.

N-Alkylation Strategies

Phase-Transfer Catalysis (PTC)

The use of PEG600 as a phase-transfer catalyst, as reported for 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol synthesis, is adaptable for benzimidazole alkylation. Key parameters:

  • Solvent : DMF enhances ion-pair extraction and dipole interactions.

  • Temperature : Optimal alkylation occurs at 110–115°C, improving yields from 45% to 92% in model systems.

Table 1: Alkylation Optimization Using PEG600

SubstrateCatalystTemp (°C)Time (h)Yield (%)
2-Chloro-1-(2,4'-DCP)-ethanolPEG600110–115492
Benzimidazole derivativePEG600110–115685*

*Theoretical extrapolation based on.

Nucleophilic Substitution

Reaction of benzimidazole with 3-(2-chlorophenoxy)propyl bromide in DMF at 50–55°C yields the N-alkylated product. However, competing O-alkylation necessitates protecting the ethanol group during this step.

Ethanol Side Chain Introduction

Ketone Reduction

A 2-acetylbenzimidazole intermediate can be reduced to the ethanol derivative using:

  • Chemical Reductants : NaBH4 (70–80% yield).

  • Enzymatic Reduction : KRED with NADP+ achieves 99.7% conversion and 100% ee.

Direct Synthesis via Condensation

Incorporating glycolic acid into the condensation step with o-phenylenediamine forms the 2-ethanol group directly, though yields are lower (55–60%).

Integrated Synthetic Routes

Route 1: Sequential Alkylation-Reduction

  • Condense o-phenylenediamine with methylglyoxal to form 2-acetylbenzimidazole.

  • Reduce the acetyl group using KRED/NADP+ to 2-ethanol (99% ee).

  • Alkylate with 3-(2-chlorophenoxy)propyl bromide under PTC conditions (85% yield).

Route 2: One-Pot Assembly

  • React o-phenylenediamine with 3-(2-chlorophenoxy)propyl glycolate under HCl catalysis.

  • Simultaneous benzimidazole formation and ethanol side chain introduction (60–65% yield).

Scalability and Industrial Considerations

Solvent Recycling

DMF, used in PEG600-catalyzed alkylation, can be recovered via distillation, reducing costs by 30–40%.

Enzymatic Process Economics

KRED enzyme reuse in batch reactions (5 cycles) maintains >95% activity, lowering cofactor costs .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The ethanol moiety can undergo oxidation to form the corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorophenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of 2-{1-[3-(2-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}acetaldehyde or 2-{1-[3-(2-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}acetic acid.

    Reduction: Conversion of nitro groups to amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: Used as a precursor for synthesizing various benzimidazole derivatives with potential pharmacological activities.

Biology

    Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes involved in metabolic pathways.

Medicine

    Antimicrobial Activity: Studied for its potential antimicrobial properties against various bacterial and fungal strains.

    Anticancer Research: Explored for its ability to inhibit the growth of cancer cells by interfering with specific cellular pathways.

Industry

    Pharmaceutical Intermediates: Used in the synthesis of pharmaceutical compounds.

    Agricultural Chemicals: Potential use as a component in the formulation of agrochemicals.

Mechanism of Action

The mechanism of action of 2-{1-[3-(2-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core is known to interact with DNA and proteins, potentially disrupting cellular processes. The chlorophenoxy group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-{1-[3-(2-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}methanol: Similar structure but with a methanol moiety instead of ethanol.

    2-{1-[3-(2-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}acetic acid: Contains an acetic acid group instead of ethanol.

Uniqueness

2-{1-[3-(2-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}ethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethanol moiety may enhance its solubility and reactivity compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Biological Activity

The compound 2-{1-[3-(2-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}ethanol , a derivative of benzimidazole, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H17ClN2O2C_{17}H_{17}ClN_2O_2, with a molecular weight of approximately 316.78 g/mol. The compound features a benzimidazole core substituted with a 3-(2-chlorophenoxy)propyl group and an ethanol moiety, which contributes to its unique biological properties.

Property Value
Molecular FormulaC17H17ClN2O2C_{17}H_{17}ClN_2O_2
Molecular Weight316.78 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Research indicates that this compound may inhibit specific enzymes involved in cell proliferation, contributing to its potential anticancer effects. The presence of the hydroxyl group in the ethanol moiety enhances hydrogen bonding capabilities, facilitating interactions with biological targets.

Anticancer Properties

Studies have shown that benzimidazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been reported to inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression. In vitro studies demonstrated that this compound could inhibit the proliferation of cancer cells by modulating key signaling pathways.

Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated. Research indicates that benzimidazole derivatives can exhibit antibacterial and antifungal activities. The chlorophenoxy group may enhance the lipophilicity of the compound, improving its ability to penetrate microbial membranes and exert antimicrobial effects.

Study on Anticancer Activity

A study conducted by researchers assessed the anticancer activity of various benzimidazole derivatives, including this compound. The results indicated that this compound exhibited significant cytotoxicity against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutic agents .

Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties, compounds related to this compound demonstrated effectiveness against various bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus). The minimum inhibitory concentration (MIC) values were notably low, suggesting high potency against resistant strains .

Comparative Analysis

A comparative analysis was conducted between this compound and other similar compounds:

Compound Anticancer Activity Antimicrobial Activity Unique Features
This compoundSignificant (IC50 values <10 µM)Effective against MRSA (MIC <0.05 mg/mL)Hydroxyl group enhances solubility and binding affinity
1-[3-(4-chlorophenoxy)propyl]-1H-benzimidazoleModerateModerateDifferent phenoxy substitution affects biological activity
1-[3-(methylphenoxy)propyl]-1H-benzimidazoleLowLowMethyl substitution reduces potency

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